molecular formula C20H42O B047717 4-Octyldodecan-1-ol CAS No. 123629-23-2

4-Octyldodecan-1-ol

Cat. No. B047717
M. Wt: 298.5 g/mol
InChI Key: VSSXCWBBLWZFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Octyldodecan-1-ol, also known as 2-(4-octyldodecyl)oxirane-2-carboxylic acid, is a chemical compound that has been extensively studied for its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4-octyldodecan-1-ol is not fully understood, but it is believed to interact with cell membranes and affect various signaling pathways. In particular, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins.

Biochemical And Physiological Effects

Studies have shown that 4-octyldodecan-1-ol has a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been shown to have moisturizing and emollient properties, making it a desirable ingredient in skincare products.

Advantages And Limitations For Lab Experiments

One advantage of using 4-octyldodecan-1-ol in lab experiments is its relative ease of synthesis and availability. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 4-octyldodecan-1-ol. One area of interest is its potential as an anti-inflammatory and anti-cancer agent, which could be further explored in preclinical and clinical studies. Another area of interest is its potential as a surfactant and emulsifier in the preparation of advanced materials, which could lead to the development of new materials with unique properties. Additionally, further studies could be conducted to better understand the mechanism of action of 4-octyldodecan-1-ol and its potential interactions with other compounds.

Synthesis Methods

The synthesis of 4-octyldodecan-1-ol involves the epoxidation of oleic acid using hydrogen peroxide and formic acid. The resulting epoxide is then hydrolyzed to yield 4-octyldodecan-1-ol. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

4-Octyldodecan-1-ol has been studied for its potential applications in various fields, including cosmetics, pharmaceuticals, and materials science. In cosmetics, it has been shown to have moisturizing and emollient properties, making it a desirable ingredient in skincare products. In pharmaceuticals, it has been investigated for its potential as an anti-inflammatory and anti-cancer agent. In materials science, it has been used as a surfactant and emulsifier in the preparation of nanoparticles and other advanced materials.

properties

CAS RN

123629-23-2

Product Name

4-Octyldodecan-1-ol

Molecular Formula

C20H42O

Molecular Weight

298.5 g/mol

IUPAC Name

4-octyldodecan-1-ol

InChI

InChI=1S/C20H42O/c1-3-5-7-9-11-13-16-20(18-15-19-21)17-14-12-10-8-6-4-2/h20-21H,3-19H2,1-2H3

InChI Key

VSSXCWBBLWZFCL-UHFFFAOYSA-N

SMILES

CCCCCCCCC(CCCCCCCC)CCCO

Canonical SMILES

CCCCCCCCC(CCCCCCCC)CCCO

Origin of Product

United States

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